N-[3-(1H-indol-3-yl)propyl]-N'-[1-(2-methoxyethyl)pyrazol-3-yl]oxamide
Description
N-[3-(1H-indol-3-yl)propyl]-N’-[1-(2-methoxyethyl)pyrazol-3-yl]oxamide is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . Pyrazole derivatives also exhibit significant pharmacological activities, making this compound of interest in various scientific research fields.
Properties
IUPAC Name |
N-[3-(1H-indol-3-yl)propyl]-N'-[1-(2-methoxyethyl)pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-27-12-11-24-10-8-17(23-24)22-19(26)18(25)20-9-4-5-14-13-21-16-7-3-2-6-15(14)16/h2-3,6-8,10,13,21H,4-5,9,11-12H2,1H3,(H,20,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEKLDGIXIHXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC(=N1)NC(=O)C(=O)NCCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1H-indol-3-yl)propyl]-N’-[1-(2-methoxyethyl)pyrazol-3-yl]oxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formation of the Pyrazole Derivative: The pyrazole moiety can be synthesized by reacting hydrazines with 1,3-diketones under reflux conditions.
Chemical Reactions Analysis
N-[3-(1H-indol-3-yl)propyl]-N’-[1-(2-methoxyethyl)pyrazol-3-yl]oxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[3-(1H-indol-3-yl)propyl]-N’-[1-(2-methoxyethyl)pyrazol-3-yl]oxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-indol-3-yl)propyl]-N’-[1-(2-methoxyethyl)pyrazol-3-yl]oxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, such as serotonin receptors, modulating their activity . The pyrazole moiety can inhibit enzymes like cyclooxygenase, reducing inflammation . These interactions lead to the compound’s observed biological effects.
Comparison with Similar Compounds
N-[3-(1H-indol-3-yl)propyl]-N’-[1-(2-methoxyethyl)pyrazol-3-yl]oxamide is unique due to the combination of indole and pyrazole moieties. Similar compounds include:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety but differs in its pyrazole structure.
N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with a different aromatic substituent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
